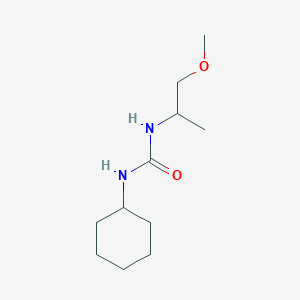
N-cyclohexyl-N'-(2-methoxy-1-methylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol It is a urea derivative, characterized by the presence of a cyclohexyl group and a 2-methoxy-1-methylethyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of cyclohexylamine with isocyanates or carbamates under controlled conditions. One common method is the reaction of cyclohexylamine with 2-methoxy-1-methylethyl isocyanate in an inert solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods may vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea
- N-cyclohexyl-N’-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)urea
- N-cyclohexyl-N’-(2-methylcyclohexyl)urea
- N-cyclohexyl-N’-(1-methylhexyl)urea
Uniqueness
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
303092-20-8 |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1-methoxypropan-2-yl)urea |
InChI |
InChI=1S/C11H22N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
RIXRDZWCLBREIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















